molecular formula C18H25NO4 B13721128 3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Katalognummer: B13721128
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: PEUFEHPNYNQIFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound with a complex structure that includes an azetidine ring, a carboxylic acid ester, and an allyloxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Allyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 4-allyloxybenzaldehyde.

    Formation of the Azetidine Ring: The azetidine ring is formed by reacting 4-allyloxybenzaldehyde with an appropriate azetidine precursor under acidic or basic conditions.

    Esterification: The final step involves the esterification of the azetidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Azides or thiol-substituted products.

Wissenschaftliche Forschungsanwendungen

3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and polymers.

Wirkmechanismus

The mechanism of action of 3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(4-Chlorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C18H25NO4

Molekulargewicht

319.4 g/mol

IUPAC-Name

tert-butyl 3-[(4-prop-2-enoxyphenoxy)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C18H25NO4/c1-5-10-21-15-6-8-16(9-7-15)22-13-14-11-19(12-14)17(20)23-18(2,3)4/h5-9,14H,1,10-13H2,2-4H3

InChI-Schlüssel

PEUFEHPNYNQIFF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.